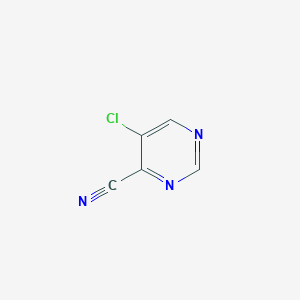

5-Chloropyrimidine-4-carbonitrile

Overview

Description

5-Chloropyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

The primary target of 5-Chloropyrimidine-4-carbonitrile is the Epidermal Growth Factor Receptor (EGFR), a type of tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer treatment .

Mode of Action

this compound acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, preventing ATP from attaching and subsequently blocking the activation of the receptor . This inhibition disrupts the signal transduction pathway, leading to reduced cell proliferation and increased apoptosis .

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR, the compound disrupts these pathways, leading to decreased cell growth and increased cell death .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . This is achieved through the inhibition of EGFR and the disruption of downstream signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with the compound, affecting its action and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific functional groups present in the pyrimidine derivative .

Cellular Effects

Some pyrimidine derivatives have been found to exhibit cytotoxic activities against different cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 5-Chloropyrimidine-4-carbonitrile at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-2-(methylthio)-pyrimidine, which undergoes nucleophilic displacement of the chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide, and chlorination at the pyrimidine C5 position with N-chlorosuccinimide (NCS) .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and cyanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

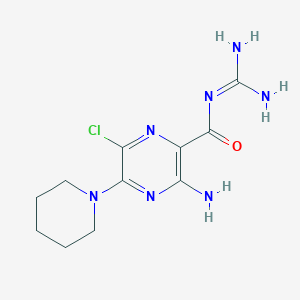

Nucleophilic Substitution: The chlorine atom at the C5 position can be substituted by nucleophiles such as amines, thiols, and piperazines.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and electronic properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like arylthiols, arylamines, and substituted piperazines are commonly used under conditions involving solvents like N,N-dimethylformamide (DMF) or acetone.

Major Products Formed:

Substituted Pyrimidines: Products include various 4-arylthio, 4-arylamino, and 4-piperazino derivatives.

Scientific Research Applications

5-Chloropyrimidine-4-carbonitrile has diverse applications in scientific research:

Medicinal Chemistry: It serves as a precursor for synthesizing tyrosine kinase inhibitors targeting epidermal growth factor receptors (EGFR), showing potential as anticancer agents.

Biological Studies: The compound is used in studies exploring its antimicrobial and antifungal properties.

Materials Science: Its derivatives are investigated for their potential use in organic electronics and materials with specific electronic properties.

Comparison with Similar Compounds

4,5,6-Trichloropyrimidine-2-carbonitrile: This compound shares a similar pyrimidine core but with additional chlorine atoms, leading to different reactivity and applications.

4-Amino-2-chloropyrimidine-5-carbonitrile: Another related compound with an amino group at the C4 position, used in different medicinal and industrial applications.

Uniqueness: 5-Chloropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which allows for targeted modifications and applications in medicinal chemistry and materials science. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound for research and industrial purposes.

Properties

IUPAC Name |

5-chloropyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-4-2-8-3-9-5(4)1-7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVCKHQLUNJYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300235 | |

| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114969-65-2 | |

| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114969-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)